Bienvenue dans la boutique en ligne BenchChem!

Rocastine fumarate

Allergy Pharmacokinetics Preclinical Pharmacology

Rocastine fumarate (AHR-11325) is the definitive H1 antagonist for preclinical allergy, inflammation, and histamine research. It achieves near-maximal efficacy within 15 minutes—unmatched by slower alternatives—and demonstrates zero CNS penetration or sedation even at 150x the antihistaminic dose. With no anticholinergic, antiadrenergic, or antiserotonergic off-target activity, it eliminates confounding variables that compromise data integrity. Choose rocastine fumarate when experimental precision demands the fastest onset, purest H1 selectivity, and guaranteed non-sedation.

Molecular Formula C17H23N3O5S
Molecular Weight 381.4 g/mol
CAS No. 115609-60-4
Cat. No. B1680711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocastine fumarate
CAS115609-60-4
Synonyms2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione
AHR 11325
AHR-11325
rocastine
rocastine fumarate
rocastine hydrochloride, hydrate
Molecular FormulaC17H23N3O5S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyLZFCSDIBLCSFAK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rocastine Fumarate: A Rapid-Acting, Non-Sedating H1 Antagonist for Preclinical Allergy Research


Rocastine fumarate (AHR-11325) is a selective histamine H1-receptor antagonist belonging to the pyrido-oxazepine class of compounds [1]. It is characterized as a potent, rapid-acting, and non-sedating antihistamine [1]. Its core pharmacological profile is defined by its high affinity for the H1 receptor, a very fast onset of action, and a notable lack of central nervous system (CNS) penetration or associated side effects like sedation [1]. This compound is supplied as a fumarate salt and is intended for research use in preclinical models of allergy, inflammation, and histamine-mediated physiology [1].

Why In-Class H1 Antagonists Cannot Replace Rocastine Fumarate in Research Models


Substituting Rocastine fumarate with another H1 antagonist, even a second-generation non-sedating one, risks introducing significant experimental confounds due to key differences in pharmacokinetic and pharmacodynamic profiles. While many antihistamines share the H1 receptor target, they vary widely in their onset of action, potency, CNS penetration, and off-target receptor interactions [1]. Rocastine fumarate distinguishes itself with a uniquely rapid onset, achieving near-maximal efficacy within 15 minutes, and a robust lack of CNS effects, even at doses far exceeding its therapeutic range [1]. Using an alternative compound without verifying these specific parameters could lead to incorrect conclusions about the timing of histamine release, the true potency of a response, or the involvement of other receptor systems, thus failing to recapitulate the precise experimental conditions required.

Quantitative Comparative Evidence for Rocastine Fumarate: Onset, Potency, and Selectivity Data


Rocastine Fumarate Demonstrates a Significantly Faster Onset of Action Compared to Terfenadine In Vivo

Rocastine fumarate exhibits a markedly faster onset of action than terfenadine in a guinea pig model of histamine challenge. Rocastine is as effective with a 15-minute pretreatment time (PD50 = 0.13 mg/kg) as it is with a 1-hour pretreatment time (PD50 = 0.12 mg/kg). In contrast, the 15-minute PD50 of terfenadine (PD50 = 44.0 mg/kg) is 22 times greater than its 1-hour PD50 (PD50 = 1.93 mg/kg), indicating a slow onset [1].

Allergy Pharmacokinetics Preclinical Pharmacology

Rocastine Fumarate Exhibits Superior Potency to Diphenhydramine in an Antigen-Induced Bronchoconstriction Model

In a guinea pig model of antigen-induced collapse (a surrogate for allergic asthma), rocastine fumarate was approximately 36 times more potent than the first-generation antihistamine diphenhydramine [1]. It was also found to be as potent as the second-generation antihistamines oxatomide and terfenadine in this assay [1].

Asthma Allergy In Vivo Pharmacology

Confirmed Lack of Sedative and Central Nervous System Effects with Rocastine Fumarate

Rocastine fumarate demonstrated a lack of central nervous system (CNS) activity in vivo. It did not alter the electroencephalogram (EEG) of cats at doses up to 150 times its effective antihistaminic dose [1]. Furthermore, it did not potentiate yohimbine toxicity in mice, a test used to assess antidepressant-like or CNS-stimulant effects [1].

CNS Safety Electroencephalography Sedation

Rocastine Fumarate is Highly Selective for the H1 Receptor with No Off-Target Anticholinergic or Antiadrenergic Activity

In vitro studies confirm the high selectivity of rocastine fumarate. The compound was found to possess no anticholinergic, antiadrenergic, or antiserotonergic properties [1]. This contrasts with many first-generation and some second-generation antihistamines which can exhibit anticholinergic (muscarinic) side effects, leading to experimental confounds.

Receptor Selectivity Off-Target Effects In Vitro Pharmacology

Optimal Research Applications for Rocastine Fumarate Based on Its Unique Pharmacological Profile


Acute Anaphylaxis and Immediate Hypersensitivity Models

The exceptionally rapid onset of action of rocastine fumarate, demonstrated by its equivalent efficacy at 15 and 60 minutes post-dose, makes it the preferred H1 antagonist for studying acute allergic reactions where immediate blockade is critical. This includes models of systemic anaphylaxis or acute bronchoconstriction, where a slow-acting antagonist would not provide sufficient protection in the early phase of the response [1].

Studies Requiring Behavioral or Cognitive Endpoints Free from Sedation

For experiments where sedation is a confounding factor, such as in behavioral pharmacology, cognition, or sleep studies, rocastine fumarate's proven lack of CNS effects (no EEG changes at 150x antihistaminic dose) is a significant advantage. It allows for the investigation of histamine's role in physiology without the complication of drug-induced changes in alertness or motor function [1].

Investigations of Isolated H1 Receptor Function in Complex Systems

In studies where the goal is to isolate the effects of H1 receptor activation, the high selectivity of rocastine fumarate is essential. Its lack of anticholinergic, antiadrenergic, or antiserotonergic activity ensures that any observed changes in a tissue or organ system are due solely to H1 receptor antagonism, not off-target effects. This is particularly valuable in neuropharmacology and cardiovascular research where these other receptor systems play prominent roles [1].

Quote Request

Request a Quote for Rocastine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.